molecular formula C20H20O6 B161436 Vitedoin A CAS No. 819861-40-0

Vitedoin A

Cat. No. B161436
M. Wt: 356.4 g/mol
InChI Key: ZLCZJORNMCGOTR-KBXCAEBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vitedoin A is a phenyldihydronaphthalene-type lignan . It has been found to exhibit antioxidative activity and a radical-scavenging effect . It can be isolated from Vitex negundo .


Molecular Structure Analysis

The molecular formula of Vitedoin A is C20H20O6 . Its molecular weight is 356.37 . The chemical name is (3R,4S)-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-3,4-dihydronaphthalene-2-carbaldehyde . The SMILES representation is COC1=C(C=CC(=C1)C2C(C(=CC3=C2C(=C(C=C3)O)OC)C=O)CO)O .

Its solubility is not specified . It should be stored in a sealed, cool, and dry condition . For obtaining a higher solubility, it is recommended to warm the tube at 37° and shake it in the ultrasonic bath for a while .

Scientific Research Applications

Antioxidative Activity

Vitedoin A, identified in the seeds of Vitex negundo, demonstrates significant antioxidative properties. It shows a stronger antioxidative activity than alpha-tocopherol, as measured by the ferric thiocyanate method. Additionally, Vitedoin A exhibits a higher radical-scavenging effect on the stable free radical, 1,1-diphenyl-2-picrylhydrazyl, than L-cysteine (Ono et al., 2004).

Therapeutic Potential in Osteoarthritis

A study focusing on the anti-osteoarthritis effects of the total lignans of V. negundo seeds, which include Vitedoin A, reveals promising therapeutic potential. Vitedoin A, in particular, attenuates osteoclast differentiation by suppressing ERK/NFATc1 signaling. This indicates its significant role in treating osteoarthritis, evident through improvements in pain thresholds, knee articular cartilages, and decreased inflammatory markers in osteoarthritis rats (Ban et al., 2023).

Chemical Synthesis

In the realm of chemical research, there has been a successful synthesis of Vitedoin B, a compound related to Vitedoin A. This advancement is pivotal as it demonstrates the potential for laboratory synthesis of such compounds, which could be crucial for further biomedical research and applications (Bouanou et al., 2014).

Safety And Hazards

Vitedoin A is intended for research purposes only and is not for human, veterinary diagnostic, or therapeutic use . It should be handled with care to avoid inhalation and contact with eyes and skin . It should be stored in a cool, well-ventilated area, away from direct sunlight and sources of ignition .

properties

IUPAC Name

(3R,4S)-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-3,4-dihydronaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-25-17-8-12(3-5-15(17)23)18-14(10-22)13(9-21)7-11-4-6-16(24)20(26-2)19(11)18/h3-9,14,18,22-24H,10H2,1-2H3/t14-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCZJORNMCGOTR-KBXCAEBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(C(=CC3=C2C(=C(C=C3)O)OC)C=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H](C(=CC3=C2C(=C(C=C3)O)OC)C=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vitedoin A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
87
Citations
Y Ban, Y Wang, L Qiao, C Zhang, H Wang… - Phytotherapy …, 2023 - Wiley Online Library
The seeds of Vitex negundo have been used for inflammation‐related disease treatment in traditional medicine. This study focused on the anti‐osteoarthritis (OA) effects of the total …
Number of citations: 1 onlinelibrary.wiley.com
M Ono, Y Nishida, C Masuoka, JC Li… - Journal of Natural …, 2004 - ACS Publications
… Compound 1, trivially named vitedoin A, was obtained as a white powder. The HRFABMS indicated the molecular formula of 1 to be C 20 H 20 O 6 . The 1 H NMR spectrum was closely …
Number of citations: 127 pubs.acs.org
Z Shu, X Li, K Rahman, L Qin… - Journal of separation …, 2016 - Wiley Online Library
… plant afforded a series of phenylnaphthalene-type lignans, including 6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-7-methoxy-3,4-dihydro-2-naphthaldehyde, vitedoin A, …
YT LI - Chinese Traditional and Herbal Drugs, 2017 - pesquisa.bvsalud.org
Objective: To investigate in vivo metabolic profiles of two lignans, 6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-7-methoxy-3, 4-dihydro-2-naphthaldehyde (VB-1) and …
Number of citations: 1 pesquisa.bvsalud.org
M Nadeem, MW Mumtaz, M Danish, U Rashid… - Industrial crops and …, 2020 - Elsevier
Diabetes is one of the leading causes of death in the world which can be effectively managed by consuming functional foods consisting of medicinal plants. Vitex negundo L. is one of …
Number of citations: 27 www.sciencedirect.com
Y Li, J Sun, H Huo, Y Liu, W Liu, Q Zhang… - … of Chromatography B, 2018 - Elsevier
… determination of a pair of regio-isomers namely 6‑hydroxy‑4‑(4‑hydroxy‑3‑methoxyphenyl)‑3‑hydroxymethyl‑7‑methoxy‑3,4‑dihydro‑2‑naphthaldehyde (VB-1) and vitedoin A (VB-2), …
Number of citations: 5 www.sciencedirect.com
S Adarshan, P Muthuramalingam, R Jeyasri… - Frontiers in Bioscience …, 2022 - imrpress.com
Introduction: Chronic obstructive pulmonary disease (COPD) is an inflammatory disease caused by increasing breathing passage obstruction which completely disrupts human …
Number of citations: 5 www.imrpress.com
YT Li, DR Pang, ZX Zhu, HX Huo, Y Ren… - Zhongguo Zhong yao …, 2016 - europepmc.org
… Their structures were elucidated as 6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-7-methoxy-3, 4-dihydro-2-naphthaldehyde (1), vitedoin A (2), vitexdoin F (3), …
Number of citations: 6 europepmc.org
F Jamaludin - 2008 - psasir.upm.edu.my
… methoxy-3,4-dihydro-2-naphthaldehyde, vitedoin A, vitrofolal E and … The assignment of protons and carbons of vitedoin A (76) … HMBC spectrum of vitedoin A (76) in CD3OD …
Number of citations: 1 psasir.upm.edu.my
CJ Zheng, HQ Li, SC Ren, CL Xu… - Phytotherapy …, 2015 - Wiley Online Library
… A total of six lignans isolated from VN seeds, vitedoin A (47), vitedoamine A (43),6-hydroxy-4-(4-hydroxy-3-methoxy-phenyl)-3-hydroxymethyl-7-methoxy-3,4-dihydro-2-naphthaldehyde (…
Number of citations: 61 onlinelibrary.wiley.com

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